molecular formula C7H10F3NO2 B1529024 3-Ethenylazetidine; trifluoroacetic acid CAS No. 1630907-01-5

3-Ethenylazetidine; trifluoroacetic acid

Cat. No.: B1529024
CAS No.: 1630907-01-5
M. Wt: 197.15 g/mol
InChI Key: UAOFRSAKFCIDNF-UHFFFAOYSA-N
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Description

3-Ethenylazetidine; trifluoroacetic acid is a chemical compound with the molecular formula C_7H_9F_3O_2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and trifluoroacetic acid, a strong organic acid. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with azetidine and ethylene derivatives.

  • Reaction Conditions: The reaction involves the introduction of an ethenyl group to the azetidine ring, followed by the addition of trifluoroacetic acid. This process requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety protocols are followed.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.

  • Reduction Products: Reduction typically results in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can produce a variety of derivatives depending on the substituents involved.

Scientific Research Applications

3-Ethenylazetidine; trifluoroacetic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of trifluoroacetic acid derivatives on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-ethenylazetidine; trifluoroacetic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.

  • Pathways: It may affect metabolic pathways, signaling pathways, and other biological processes.

Comparison with Similar Compounds

3-Ethenylazetidine; trifluoroacetic acid is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • Azetidine derivatives: Other azetidine derivatives with different substituents.

  • Trifluoroacetic acid derivatives: Other compounds containing the trifluoroacetic acid moiety.

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Properties

IUPAC Name

3-ethenylazetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.C2HF3O2/c1-2-5-3-6-4-5;3-2(4,5)1(6)7/h2,5-6H,1,3-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOFRSAKFCIDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630907-01-5
Record name 3-ethenylazetidine; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethenylazetidine; trifluoroacetic acid
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3-Ethenylazetidine; trifluoroacetic acid
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3-Ethenylazetidine; trifluoroacetic acid
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3-Ethenylazetidine; trifluoroacetic acid
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3-Ethenylazetidine; trifluoroacetic acid
Reactant of Route 6
3-Ethenylazetidine; trifluoroacetic acid

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